N-diethoxyphosphoryladamantan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-diethoxyphosphoryladamantan-1-amine is a chemical compound that features an adamantane core structure substituted with a diethoxyphosphoryl group and an amine group The adamantane core is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-diethoxyphosphoryladamantan-1-amine typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantane with diethoxyphosphoryl chloride in the presence of a base, followed by amination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: N-diethoxyphosphoryladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
N-diethoxyphosphoryladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential as a drug candidate due to its unique structural features.
Medicine: Research explores its use in antiviral and anticancer therapies.
Industry: It is used in the development of advanced materials with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of N-diethoxyphosphoryladamantan-1-amine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The adamantane core provides stability and rigidity, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
N-diethoxyphosphoryladamantane: Similar structure but lacks the amine group.
N-phosphoryladamantan-1-amine: Contains a phosphoryl group but without the diethoxy substitution.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness: N-diethoxyphosphoryladamantan-1-amine is unique due to the presence of both diethoxyphosphoryl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
49802-18-8 |
---|---|
Molekularformel |
C14H26NO3P |
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
N-diethoxyphosphoryladamantan-1-amine |
InChI |
InChI=1S/C14H26NO3P/c1-3-17-19(16,18-4-2)15-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,3-10H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
LXTCUMJRFQEZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC12CC3CC(C1)CC(C3)C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.